molecular formula C11H10N2O2 B13655309 3-Amino-7-methylquinoline-2-carboxylic acid

3-Amino-7-methylquinoline-2-carboxylic acid

Cat. No.: B13655309
M. Wt: 202.21 g/mol
InChI Key: UMVQXMXOGBRAEU-UHFFFAOYSA-N
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Description

3-Amino-7-methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities. This compound features an amino group at the 3-position, a methyl group at the 7-position, and a carboxylic acid group at the 2-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-7-methylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic or basic conditions. Another method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are frequently used. Green chemistry approaches, including the use of ionic liquids and microwave irradiation, have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-7-methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Amino-7-methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its anticancer properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 3-Amino-7-methylquinoline-2-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it inhibits the synthesis of nucleic acids by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer research, it induces apoptosis by interacting with cellular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-amino-7-methylquinoline-2-carboxylic acid

InChI

InChI=1S/C11H10N2O2/c1-6-2-3-7-5-8(12)10(11(14)15)13-9(7)4-6/h2-5H,12H2,1H3,(H,14,15)

InChI Key

UMVQXMXOGBRAEU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)N)C(=O)O

Origin of Product

United States

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